1-(4-Benzoylphenoxy)-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol
Description
1-(4-Benzoylphenoxy)-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol is a synthetic small molecule featuring a propan-2-ol backbone linked to a benzoylphenoxy group and a pyridin-2-yl-substituted piperazine ring.
Properties
IUPAC Name |
[4-[2-hydroxy-3-(4-pyridin-2-ylpiperazin-1-yl)propoxy]phenyl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3/c29-22(18-27-14-16-28(17-15-27)24-8-4-5-13-26-24)19-31-23-11-9-21(10-12-23)25(30)20-6-2-1-3-7-20/h1-13,22,29H,14-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMWIXUKKMWZLPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)O)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Benzoylphenoxy)-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 4-benzoylphenol with epichlorohydrin to form 1-(4-benzoylphenoxy)-2,3-epoxypropane. This intermediate is then reacted with 4-(pyridin-2-yl)piperazine under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Benzoylphenoxy)-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The benzoyl group can be reduced to a benzyl group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: Formation of 1-(4-benzoylphenoxy)-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-one.
Reduction: Formation of 1-(4-benzylphenoxy)-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Benzoylphenoxy)-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Benzoylphenoxy)-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol involves its interaction with specific molecular targets. The benzoylphenoxy group may interact with hydrophobic pockets in proteins, while the pyridinylpiperazinyl group can form hydrogen bonds and other interactions with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related analogs, focusing on substituent variations and their inferred pharmacological implications.
Structural Analogs of Piperazine-Substituted Propan-2-ol Derivatives
Table 1: Key Structural Comparisons
Analysis of Substituent Effects
- Pyridin-2-yl vs. Aryl Groups (e.g., 2,3-Dimethylphenyl, 2-Methoxyphenyl): The pyridin-2-yl group in the target compound enables hydrogen bonding and π-π stacking, critical for receptor binding. The 2-methoxyphenyl group () may enhance serotonin receptor selectivity, as seen in analogs like trazodone .
- Benzoylphenoxy vs. Naphthyloxy/Phenoxy: The benzoylphenoxy group in the target compound offers extended conjugation and higher lipophilicity compared to simpler phenoxy () or bulkier naphthyloxy () groups. This may improve blood-brain barrier penetration but could also increase off-target binding.
Chromenone and Cyclic Analogs
Compounds like 4-[3-(4-Benzyl-piperazin-1-yl)-propoxy]-7-methoxy-3-phenyl-chromen-2-one () replace the propan-2-ol core with a chromenone scaffold. Chromenones are associated with kinase inhibition (e.g., anticoagulant activity), suggesting divergent therapeutic applications compared to the target compound’s probable CNS focus .
Biological Activity
1-(4-Benzoylphenoxy)-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure comprising a benzoylphenoxy group and a pyridinylpiperazinyl group connected through a propanol backbone. This unique configuration allows for diverse interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The benzoylphenoxy group may engage with hydrophobic pockets in proteins, while the pyridinylpiperazinyl group can form hydrogen bonds with amino acid residues, modulating enzyme or receptor activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antidepressant-like Effects : Studies have shown that compounds with similar piperazine structures can exhibit antidepressant properties by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Anticancer Activity : Preliminary data suggests that this compound may inhibit cell proliferation in various cancer cell lines, potentially through apoptosis induction.
- Antimicrobial Properties : The compound has shown efficacy against certain bacterial strains, indicating potential as an antimicrobial agent.
Research Findings and Case Studies
Several studies have investigated the biological effects of this compound:
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antidepressant | Increased serotonin levels | |
| Anticancer | Inhibition of cell proliferation in cancer cells | |
| Antimicrobial | Effective against Gram-positive bacteria |
Case Study 1: Antidepressant Activity
A study published in 2023 explored the antidepressant-like effects of piperazine derivatives. The findings indicated that compounds similar to this compound significantly increased serotonin levels in animal models, suggesting potential therapeutic applications in treating depression.
Case Study 2: Anticancer Potential
In vitro studies conducted on various cancer cell lines demonstrated that the compound inhibited proliferation by inducing apoptosis. Specifically, it was noted to affect breast cancer and leukemia cells, highlighting its potential as a chemotherapeutic agent.
Comparative Analysis with Similar Compounds
Comparative studies have been conducted to evaluate the efficacy of this compound against structurally similar compounds:
| Compound Name | Activity Type | Efficacy Level |
|---|---|---|
| 1-(4-Benzylphenoxy)-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol | Antidepressant | Moderate |
| 1-(4-Benzoylphenoxy)-3-[4-(quinolin-2-yl)piperazin-1-yl]propan-2-ol | Anticancer | High |
This table illustrates that while similar compounds exhibit varying levels of activity, the unique structure of this compound contributes to its distinct biological profile.
Q & A
Q. Advanced
- In vitro : Radioligand binding assays (e.g., H-labeled antagonists) to measure receptor affinity. Functional assays (e.g., cAMP modulation) confirm agonism/antagonism .
- In vivo : Behavioral models (e.g., forced swim test for antidepressants) correlate activity with CNS effects. Pharmacokinetic studies (plasma half-life, brain-to-plasma ratio) assess bioavailability .
Bridging these requires microdialysis to measure neurotransmitter levels in target tissues .
How can synthetic byproducts or degradation products be identified and mitigated during scale-up?
Q. Advanced
- Process analytical technology (PAT) : Real-time monitoring via FTIR or Raman spectroscopy detects intermediates .
- Forced degradation studies : Expose the compound to heat, light, or acidic/basic conditions, then analyze degradants using LC-MS .
- Byproduct minimization : Optimize reaction quenching (e.g., rapid cooling) and use scavengers (e.g., polymer-bound reagents) to trap reactive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
